molecular formula C12H20O2 B1617814 (Decahydro-naphthalen-1-YL)-acetic acid CAS No. 34681-29-3

(Decahydro-naphthalen-1-YL)-acetic acid

Cat. No. B1617814
CAS RN: 34681-29-3
M. Wt: 196.29 g/mol
InChI Key: LZILGJHQBKWXGQ-UHFFFAOYSA-N
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Description

Decahydro-naphthalen-1-YL-acetic acid is a chemical compound with the molecular formula C12H20O2 . It is also known as Decahydro-1-naphthalenylacetic acid .


Synthesis Analysis

While specific synthesis methods for Decahydro-naphthalen-1-YL-acetic acid were not found, there are related compounds such as naphthalen-1-yl-acetic acid hydrazides that have been synthesized and tested for various activities .


Molecular Structure Analysis

The molecular structure of Decahydro-naphthalen-1-YL-acetic acid consists of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 196.286 Da and the monoisotopic mass is 196.146332 Da .


Physical And Chemical Properties Analysis

Decahydro-naphthalen-1-YL-acetic acid has a density of 1.0±0.1 g/cm3 . Its boiling point is 317.5±10.0 °C at 760 mmHg . The compound has a molar refractivity of 55.1±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Antivenin Activity

(Decahydro-naphthalen-1-YL)-acetic acid: has shown promising results in the field of antivenin research. A study published in the Journal of Pharmacy and Pharmacology detailed the in-vitro and in-vivo antivenin activity of a compound structurally related to (Decahydro-naphthalen-1-YL)-acetic acid against King cobra venom . The compound demonstrated significant antagonistic effects on the inhibition of neuromuscular transmission, suggesting potential applications in developing treatments for snakebites.

Bioactive Compound Isolation

The related research on antivenin activity also highlights the role of (Decahydro-naphthalen-1-YL)-acetic acid derivatives in the isolation of bioactive compounds from natural sources . This process is crucial for the discovery of new therapeutic agents.

Future Directions

While specific future directions for Decahydro-naphthalen-1-YL-acetic acid were not found, research on related naphthalene derivatives has shown potential for high impact in the field . Further exploration of 2-naphthol, a related compound, for the rapid synthesis of versatile biologically relevant heterocycles has been suggested .

properties

IUPAC Name

2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h9-11H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZILGJHQBKWXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956167
Record name (Decahydronaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Decahydro-naphthalen-1-YL)-acetic acid

CAS RN

34681-29-3
Record name NSC33961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Decahydronaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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